molecular formula C15H16FNO2S B2511455 2-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide CAS No. 1796949-29-5

2-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide

Cat. No. B2511455
CAS RN: 1796949-29-5
M. Wt: 293.36
InChI Key: ITFNNHDITCQUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide" is a fluorinated benzamide derivative. Benzamide analogs are of significant interest in medicinal chemistry due to their potential biological activities, including their use as ligands for various receptors in the central nervous system (CNS) and as imaging agents in positron emission tomography (PET) . The presence of a fluorine atom and a methoxy group in the structure suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives often involves the introduction of fluorine onto the benzamide scaffold. For example, fluorine-18 labeled benzamide analogs have been synthesized for PET imaging of sigma2 receptors in solid tumors, where the fluorine atom is introduced via displacement of a mesylate precursor with [18F]fluoride . Similarly, fluorinated benzamides targeting CNS dopamine D2 receptors have been synthesized through the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxy salicylic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal and the intermolecular interactions, such as hydrogen bonding . The presence of substituents like fluorine and methoxy groups can influence the molecular conformation and crystal packing, as seen in the structural investigation of various fluorinated benzamide compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, which are commonly used for the introduction of fluorine atoms . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzamide ring. For instance, the introduction of fluorine onto ethyl side chains has been found to be challenging due to decreased reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its biodistribution and binding affinity to biological targets . The presence of a methoxy group can also affect the compound's hydrogen bonding capacity and, consequently, its solubility and stability .

Scientific Research Applications

Imaging and Diagnosis

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative closely related to the molecule of interest, has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. It's applied in conjunction with positron emission tomography (PET) for the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This diagnostic application is significant as it helps in understanding the receptor densities in relation to the progression of Alzheimer's disease and other cognitive impairments (Kepe et al., 2006).

Chemical Synthesis and Drug Development

The compound has relevance in the synthesis and development of other compounds. For example, in the preparation of methanesulfonyl precursors used in radiosyntheses of (18)F-fluorothiols. These fluorothiols are essential in peptide labeling, indicating the compound's role in developing potential tracers for PET, a critical tool in modern diagnostics and drug development (Glaser et al., 2004).

Cancer Research

In cancer research, fluorine-containing benzamide analogs, which are structurally similar to 2-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, have been synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. These compounds are used in biodistribution studies, which are crucial for understanding the interaction of potential therapeutic compounds with tumors, offering insights into the development of targeted cancer therapies (Tu et al., 2007).

properties

IUPAC Name

2-fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-7-8-14(20-10)13(19-2)9-17-15(18)11-5-3-4-6-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFNNHDITCQUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.